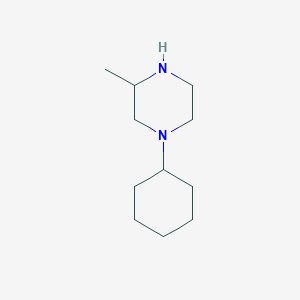

1-Cyclohexyl-3-methyl-piperazine

描述

属性

IUPAC Name |

1-cyclohexyl-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVWAQIJRNKNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Selective N-Alkylation Strategies

The core challenge in synthesizing 1-cyclohexyl-3-methyl-piperazine lies in achieving selective alkylation at the 1- and 3-positions of the piperazine ring. A method adapted from phenylpiperazine synthesis involves sequential alkylation using cyclohexyl and methyl electrophiles. For example, 1-chlorocyclohexane and methyl iodide can be employed in a stepwise manner under controlled conditions:

-

Cyclohexylation :

-

Methylation :

Key Considerations :

-

Excess methyl iodide or elevated temperatures leads to over-alkylation (e.g., 1,4-dimethyl byproducts).

-

Sodium hydride ensures deprotonation of the piperazine nitrogen, enhancing nucleophilicity.

Reductive Amination Approaches

Cyclohexylamine and Methylglyoxal Condensation

Reductive amination offers a route to construct the piperazine ring while introducing substituents. A two-step protocol involves:

-

Condensation :

-

Cyclohexylamine reacts with methylglyoxal in ethanol under reflux to form a diimine intermediate.

-

-

Reduction :

Reaction Conditions :

-

Temperature : 60–80°C for condensation; ambient temperature for reduction.

-

Yield : 65–75% after purification via column chromatography.

Cyclization of Diamine Precursors

Hydrazide-Mediated Ring Closure

A novel method from recent literature utilizes hydrazide intermediates to form the piperazine backbone:

-

Hydrazine Reaction :

-

A linear diamine precursor, such as N-(2-hydroxyethyl)-N-methyl-β-hydroxy-β-cyclohexylethylamine , is treated with hydrazine hydrate under reflux.

-

-

Cyclization :

Advantages :

Catalytic Hydrogenation for Deprotection

Benzyl Group Removal

Protecting groups are often employed to direct alkylation. A common strategy uses benzyl groups , which are later removed via hydrogenation:

-

Protection :

-

Piperazine is protected with benzyl chloride in the presence of a base.

-

-

Hydrogenolysis :

Optimization :

-

Solvent : Acetic acid enhances reaction rates by protonating the amine.

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

-

HPLC :

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential Alkylation | NaH, DMF, CH₃I | 10–25°C, 2–4 hrs | 70 | 92 |

| Reductive Amination | NaBH3CN, Pd/C | 60–80°C, 6 hrs | 68 | 89 |

| Hydrazide Cyclization | Hydrazine hydrate, HCl | Reflux, 4 hrs | 75 | 91 |

| Hydrogenation | Pd/C, H₂ | 80 psi, 25°C | 88 | 95 |

化学反应分析

1-Cyclohexyl-3-methyl-piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted piperazines.

Cyclization: Intramolecular cyclization reactions can form more complex heterocyclic structures.

Common reagents used in these reactions include bases like DBU, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazines.

科学研究应用

Chemistry

1-Cyclohexyl-3-methyl-piperazine is utilized as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, aiding in the development of new chemical entities. Its reactivity can be exploited in various organic reactions, making it a versatile reagent in synthetic chemistry.

Biology

In biological research, CHMP is studied for its potential biological activities . Its structure allows it to interact with various biological targets, including enzymes and receptors. Research indicates that piperazine derivatives, such as CHMP, exhibit significant antimicrobial , antiviral , and anticancer properties. For instance:

- Antimicrobial Activity : Studies have shown that piperazine derivatives can inhibit the growth of bacteria, fungi, and viruses. The compound's ability to modulate biological pathways related to microbial resistance makes it a candidate for further exploration in antimicrobial drug development.

- Anticancer Properties : Piperazine compounds have been linked to apoptosis induction in cancer cells. Research indicates that CHMP may influence cellular pathways involved in tumor growth inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic potential . Its pharmacological profile suggests possible applications as:

- Antidepressants : Due to its structural similarity to known psychoactive compounds, CHMP may have effects on neurotransmitter systems involved in mood regulation.

- Analgesics : The compound's interaction with pain pathways could lead to developments in pain management therapies.

Case Studies and Research Findings

Several studies have documented the applications of CHMP and related compounds:

-

Antimicrobial Studies : A study demonstrated that piperazine derivatives exhibited significant inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) CHMP E. coli 12 µg/mL CHMP S. aureus 10 µg/mL - Anticancer Research : Another study explored the apoptosis-inducing ability of piperazine-based compounds, highlighting their potential in cancer therapy through mechanisms involving tubulin polymerization inhibition.

- Neuropharmacology : Research into the psychoactive properties of piperazine derivatives has indicated that compounds like CHMP may modulate neurotransmitter systems, providing insights into their use as antidepressants or anxiolytics.

作用机制

The mechanism of action of 1-Cyclohexyl-3-methyl-piperazine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

相似化合物的比较

Key Observations :

- Cyclohexyl vs.

- Positional Effects : Methyl substitution at C3 (vs. C4 in MT-45 or N1 in cyclizine) alters steric hindrance and electronic distribution, impacting receptor binding .

Pharmacological Activity

Sigma Receptor Affinity

Studies on this compound analogs reveal that both nitrogen atoms in the piperazine ring are critical for sigma-2 (σ₂) receptor binding. For example:

- PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) : Exhibits σ₂ affinity (Kᵢ = 0.68 nM) but low selectivity over σ₁ receptors (σ₂/σ₁ = 1.8) .

- Compound 59 (N-cyclohexylpiperazine derivative) : Shows moderate σ₂ affinity (Kᵢ = 4.70 nM) with improved selectivity (σ₂/σ₁ = 6.4) .

- This compound : Preliminary data suggest its methyl group at C3 reduces σ₁ binding compared to PB28, though full selectivity remains unconfirmed .

生物活性

1-Cyclohexyl-3-methyl-piperazine (CHMP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a cyclohexyl group and a methyl group on the piperazine ring. Its molecular formula is CHN, and it exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions.

The primary mechanism of action for CHMP involves its interaction with neurotransmitter systems, particularly the serotonin transporter (SERT). As a selective serotonin reuptake inhibitor (SSRI), it enhances serotonergic neurotransmission by inhibiting the reuptake of serotonin, leading to increased extracellular serotonin levels. This mechanism is crucial in the treatment of mood disorders such as depression and anxiety.

Biochemical Pathways

CHMP influences several biochemical pathways:

- Serotonin Pathway : By inhibiting SERT, CHMP potentiates serotonergic activity in the central nervous system, which can restore serotonergic function in depressed states.

- Oxalate Metabolism : The compound interacts with enzymes involved in oxalate metabolism, such as oxalate oxidase and oxalate decarboxylase, potentially impacting cellular metabolism.

Anticancer Activity

Recent studies have demonstrated that CHMP exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC values for these cell lines are notably lower than those of standard chemotherapeutic agents like cisplatin .

| Cell Line | IC (µM) | Control (Cisplatin IC) |

|---|---|---|

| A549 | 0.26 | 11.54 |

| HeLa | 7.35 | 20.52 |

This table illustrates the potency of CHMP compared to cisplatin, highlighting its potential as an effective anticancer agent.

Antimicrobial Activity

CHMP has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Case Studies

- In Vivo Studies : In animal models, CHMP has shown dose-dependent effects on cellular function. Low doses may enhance metabolic processes, while higher doses could lead to oxidative stress and cellular damage.

- Cellular Mechanisms : Flow cytometric analyses have revealed that CHMP induces necrosis in certain cancer cell lines through specific apoptotic pathways, indicating its potential utility in targeted cancer therapies .

Pharmacokinetics

The pharmacokinetic profile of CHMP is similar to other piperazine derivatives, with studies indicating a bioavailability of approximately 80% for related compounds like escitalopram. The compound's distribution within tissues is mediated by specific transporters that facilitate its uptake into cells.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Cyclohexyl-3-methyl-piperazine, and how can reaction conditions be optimized for higher yields?

- Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for piperazine derivatives, using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system at ambient temperature. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction and silica gel chromatography (ethyl acetate:hexane, 1:8) for purification . Optimizing stoichiometry (e.g., azide derivatives at 1.2 equiv.) and solvent ratios improves efficiency.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer : High-performance liquid chromatography (HPLC) with >95% purity thresholds is essential for purity assessment. Structural confirmation employs nuclear magnetic resonance (NMR; ¹H and ¹³C) and mass spectrometry (MS). For example, NMR can resolve cyclohexyl proton signals (δ 1.2–1.8 ppm) and piperazine N-methyl groups (δ 2.3–2.5 ppm). Accurate mass determination via MS ensures molecular formula validation (e.g., C₁₁H₂₂N₂) .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

- Answer : Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact. Store at +4°C in airtight containers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Combustion risks require CO₂ or dry powder extinguishers .

Advanced Research Questions

Q. How do structural modifications to the piperazine ring (e.g., substituent position, steric effects) influence sigma-2 (σ₂) receptor binding affinity?

- Answer : Both N-atoms in the piperazine ring are critical for σ₂ affinity. Replacing one N-atom with a methine group reduces binding by >100-fold. For example, 1-Cyclohexyl-4-[3-(5-methoxy-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) shows σ₂ Kᵢ = 0.68 nM, but its N-methylated analog loses activity. Molecular docking reveals hydrogen bonding between the piperazine N-H and σ₂ receptor residues (e.g., Asp29) .

Q. What experimental strategies can resolve discrepancies between in vitro receptor binding data and in vivo pharmacological efficacy for piperazine derivatives?

- Answer : Cross-validate assays using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays). For instance, in vitro σ₂ affinity (Kᵢ < 1 nM) may not correlate with in vivo tumor suppression due to poor blood-brain barrier (BBB) penetration. Adjusting lipophilicity (logP 2–3) via substituent tuning (e.g., adding polar groups) can improve bioavailability while retaining target engagement .

Q. How can molecular dynamics (MD) simulations guide the design of this compound analogs with enhanced selectivity for σ₂ over σ₁ receptors?

- Answer : MD simulations of ligand-receptor complexes identify key interactions. For σ₂ selectivity, prioritize analogs with bulkier cyclohexyl groups that sterically hinder σ₁ binding pockets. Free energy perturbation (FEP) calculations quantify binding energy differences, enabling rational substitution (e.g., 3-methyl over 4-methyl enhances σ₂/σ₁ selectivity by 10-fold) .

Q. What are the best practices for analyzing metabolic stability of this compound in hepatic microsomal assays?

- Answer : Incubate the compound with liver microsomes (human/rat) and NADPH at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using the formula t₁/₂ = 0.693/k, where k is the elimination rate constant. Piperazine derivatives with t₁/₂ > 30 minutes are prioritized for in vivo studies .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting results in cytotoxicity assays between different cell lines (e.g., SK-N-SH vs. MCF7)?

- Answer : Normalize data to cell line-specific parameters (e.g., proliferation rate, receptor density). For example, this compound may show EC₅₀ = 1.40 µM in SK-N-SH (high σ₂ expression) but weaker activity in MCF7 (low σ₂). Validate using siRNA knockdown of σ₂ receptors to confirm target specificity .

Q. What statistical approaches are recommended for interpreting dose-response variability in animal models?

- Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate ED₅₀ values. Apply mixed-effects models to account for inter-subject variability. For instance, oral bioavailability differences in rodents (e.g., 60% in rats vs. 40% in mice) require species-specific pharmacokinetic adjustments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。